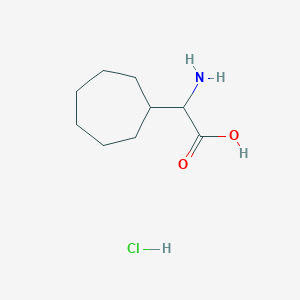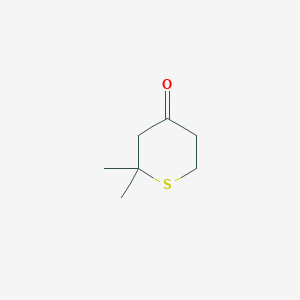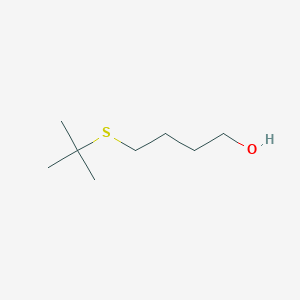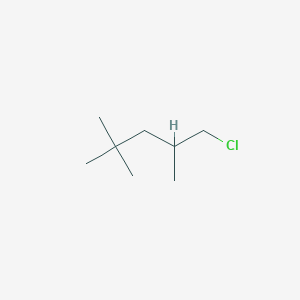
1-Chloro-2,4,4-trimethylpentane
Overview
Description
1-Chloro-2,4,4-trimethylpentane is a saturated, branched hydrocarbon . It is also known as a chlorinated derivative of 2,2,4-Trimethylpentane .
Synthesis Analysis
1-Chloro-2,4,4-trimethylpentane can be synthesized from diisobutylene via chlorination . The reaction involves the addition of a chlorine atom to the diisobutylene molecule .Molecular Structure Analysis
The molecular formula of 1-Chloro-2,4,4-trimethylpentane is C8H17Cl . Its molecular weight is 148.68 . The InChI code for this compound is 1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 .Scientific Research Applications
Solvolysis and Reaction Kinetics
1-Chloro-2,4,4-trimethylpentane exhibits unique behavior in solvolysis, a chemical reaction involving the breaking of a bond and the substitution of the electron pair of another atom or group. The Grunwald-Winstein type correlation was used to evaluate the solvolysis rates of this compound in various solvents, offering insights into its reaction kinetics and mechanisms. This research is essential in understanding the chemical properties and reactivity of tertiary alkyl chlorides like 1-Chloro-2,4,4-trimethylpentane (Takeuchi, Ohga, Ushino, & Takasuka, 1996).
Spectroscopic Analysis
The Raman spectra and normal vibrations of 1-Chloro-2,4,4-trimethylpentane have been studied, providing detailed insights into its molecular structure and dynamics. These findings are crucial for understanding the vibrational modes of hydrophobic groups in surfactants like Triton X, thus aiding in the formulation and optimization of these compounds (Matsuura, Fukuhara, Takashima, & Sakakibara, 1990).
Polymerization Studies
1-Chloro-2,4,4-trimethylpentane plays a role in the polymerization process. Studies on gas chromatography/mass spectrometry (GC/MS) of model reactions initiated by this compound have contributed significantly to understanding cationic polymerization mechanisms. These insights are pivotal in the synthesis of new polymeric materials (Buchmann, Desmazières, Morizur, Nguyen, & Chéradame, 1998).
Physical Chemistry and Thermodynamics
The compound's role in determining the excess Gibbs energies of mixtures and its impact on the physical properties like density and viscosity of mixtures are notable. Understanding these properties is crucial in the formulation of industrial solvents and other chemical mixtures (Nhu & Svejda, 1989; Francesconi & Comelli, 1994).
Radiation Physics and Medical Imaging
Recent attention has been drawn to 1-Chloro-2,4,4-trimethylpentane in radiation physics and medical imaging due to its interaction with charged particles. Understanding these interactions can lead to improvements in radiation detection devices and better estimates of charged-particle-induced damage in biomolecular systems (Chiari, Zecca, Blanco, García, Perkins, Buckman, & Brunger, 2014).
Safety and Hazards
properties
IUPAC Name |
1-chloro-2,4,4-trimethylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Cl/c1-7(6-9)5-8(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDYZUDUXIHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512307 | |
| Record name | 1-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2371-08-6 | |
| Record name | 1-Chloro-2,4,4-trimethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



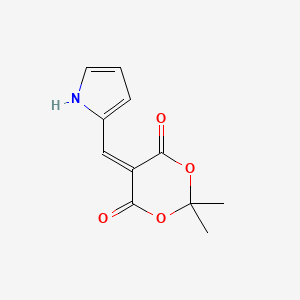
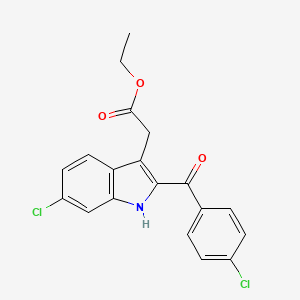
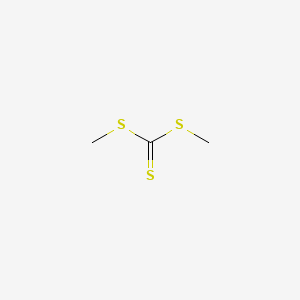
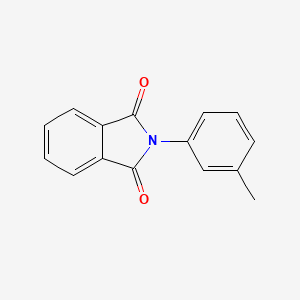


![Glycine, N-[2-(dodecylamino)ethyl]-](/img/structure/B3050033.png)
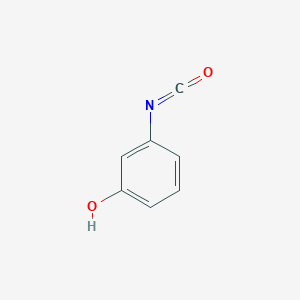
![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)
![3H-Benz[e]indene](/img/structure/B3050040.png)

